2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-2-8-6-10(9-3-5-12-7-9)14-11(8)13-4-1;;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQSVUSQARYGRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC3=C(N2)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
The foundational step in synthesizing this compound involves constructing the fused pyrrolo[2,3-b]pyridine ring system. Several methods are documented:
Bohlmann-Rahtz Pyridine Synthesis : This classical approach involves cyclization of suitable β-ketoesters with ammonia derivatives, forming the pyridine ring fused to a pyrrole nucleus. It is particularly effective for synthesizing substituted pyrrolo[2,3-b]pyridines with various functional groups.
Hantzsch Dihydropyridine Synthesis : A multicomponent condensation of β-ketoesters, aldehydes, and ammonia or amines, leading to dihydropyridines, which can be oxidized or further cyclized to pyridines.
Direct Cyclization of Pyridine Precursors : Using halogenated pyridine derivatives (e.g., 2-chloromethylpyridine) reacting with amino or hydroxyl groups under basic conditions to form the fused ring.
Research Findings :
Patents indicate that the pyrrolo[2,3-b]pyridine core can be synthesized via cyclization of appropriately substituted pyridine derivatives, often under reflux in polar solvents like ethanol or acetic acid, with catalysts such as acids or bases to promote ring closure.
Conversion to the Dihydrochloride Salt
The final step involves converting the free base into its dihydrochloride salt:
Acid Treatment :
The free base is dissolved in a suitable solvent (e.g., ethanol or methanol), and anhydrous hydrogen chloride gas or aqueous HCl is bubbled through or added dropwise to form the salt.Crystallization :
The resulting salt is purified via recrystallization from solvents like ethanol, methanol, or acetonitrile, yielding the dihydrochloride with high purity.
Research Findings :
The dihydrochloride formation is straightforward, with the salt precipitating out upon cooling. Elemental analysis and spectroscopic methods confirm the chloride content and purity.
Representative Data Table of Preparation Methods
Research Findings and Notes
Versatility of Synthetic Routes : Multiple pathways, including cyclization, nucleophilic substitution, and cross-coupling, allow for structural modifications, which are crucial for medicinal chemistry applications.
Reaction Optimization : Conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and stereochemical fidelity, especially when chiral centers are involved.
Purification Strategies : Recrystallization and chromatography are standard for isolating high-purity intermediates and final products, with spectroscopic methods (NMR, HRMS) confirming structural integrity.
Application in Medicinal Chemistry : The synthesis methods are adaptable for producing derivatives with various substituents, facilitating structure-activity relationship studies.
Chemical Reactions Analysis
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
Addition: Addition reactions can occur at the pyrrolidine ring, involving reagents like acids or bases.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride typically involves cyclo-condensation reactions with substituted pyrrole derivatives. Various methods have been reported for synthesizing related compounds, emphasizing the need for efficient and cost-effective synthetic routes. For instance, a study highlighted a method involving substituted 2-amino-1,5-diphenyl-1H-pyrrole derivatives as starting materials, which yielded several pyrrolo[2,3-b]pyridine derivatives with promising biological activities .
Anticancer Activity
Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have shown significant anticancer properties. For example, some derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. The pharmacological profile indicates that these compounds may serve as potential leads for developing novel anticancer agents .
Neuropharmacology
Research has identified 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine derivatives as selective phosphodiesterase 4B (PDE4B) inhibitors. These inhibitors are crucial in treating neuroinflammatory diseases due to their role in regulating inflammatory responses in the central nervous system (CNS). One study reported that a specific derivative exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) release from macrophages, suggesting its potential application in neurodegenerative disorders .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities against various pathogens. The unique structural features of pyrrolo[2,3-b]pyridines contribute to their effectiveness against bacterial strains, making them candidates for developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine is essential for optimizing its biological activity. Variations in substituents on the pyrrole ring and modifications to the pyridine moiety can significantly influence the compound's potency and selectivity against specific biological targets.
| Compound Variation | Biological Activity | IC50 Value (μM) |
|---|---|---|
| Base Compound | PDE4B Inhibition | 0.8 |
| With 3-Chloro Group | Enhanced Activity | 0.11 - 1.1 |
| Amide Modifications | Varying Potency | 20 - 99% at 10 μM |
This table illustrates how different substitutions can lead to varying degrees of biological activity .
Case Studies and Clinical Implications
Several studies have documented the efficacy of pyrrolo[2,3-b]pyridine derivatives in preclinical models:
- Study on PDE4B Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit PDE4B selectively. The most potent compound demonstrated significant anti-inflammatory effects in vitro and was considered a promising candidate for further clinical development targeting CNS disorders .
- Anticancer Efficacy : In vitro studies revealed that certain derivatives inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. These findings support further investigation into their potential as anticancer therapeutics .
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, survival, and migration. By inhibiting FGFRs, the compound disrupts these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 2: Structural Features of Selected Analogues
Key Observations :
- Electron-withdrawing groups (e.g., Cl, keto) reduce basicity compared to the target compound’s pyrrolidine amine, which enhances protonation and solubility .
- The dihydrochloride salt in the target compound increases polarity and bioavailability relative to neutral analogs like 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one .
- Tetrahydropyridinyl substituents (e.g., in ) introduce conformational flexibility but lack the rigid pyrrolidine’s steric constraints.
Pharmacological Profiles
Key Observations :
- The target compound exhibits nanomolar potency against kinases, outperforming adenosine receptor-targeting pyrrolo/thieno derivatives (micromolar range) .
- Nicotinamide-linked pyrrolo[2,3-b]pyridines (e.g., ) show moderate receptor affinity, whereas the pyrrolidine group in the target compound may enhance kinase binding via H-bonding and charge interactions .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
Key Observations :
- The dihydrochloride salt form of the target compound provides superior aqueous solubility (>10 mg/mL) compared to neutral or mono-salt analogs .
- Lower logP values (1.2 vs. 2.5–3.0) correlate with reduced lipophilicity, aligning with enhanced pharmacokinetic profiles for the target compound .
- Stability differences highlight the dihydrochloride’s resistance to hydrolysis, critical for oral bioavailability .
Biological Activity
2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is a compound belonging to the pyrrolopyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a fused pyrrole and pyridine ring system. Its molecular formula is , with a molecular weight of approximately 188.2688 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in aqueous environments.
Research indicates that pyrrolopyridine derivatives exhibit various mechanisms of action:
- c-Met Inhibition : Studies have shown that derivatives of 1H-pyrrolo[2,3-b]pyridine can inhibit the c-Met receptor tyrosine kinase, which is implicated in cancer progression and metastasis. The inhibition leads to apoptosis in cancer cells, particularly A549 lung cancer cells, by inducing cell cycle arrest in the G2/M phase .
- Protein Kinase Inhibition : Certain derivatives have been identified as effective inhibitors of protein kinases, which play crucial roles in cellular signaling pathways related to cancer and other diseases .
Biological Activity and Therapeutic Applications
The biological activities of this compound include:
- Antitumor Activity : Compounds in this class have demonstrated significant antitumor effects across various cancer cell lines. For instance, specific derivatives have been reported to induce apoptosis and inhibit cell proliferation .
- Neuroprotective Effects : Some studies suggest that pyrrolopyridine derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Synthesis and Evaluation : A study synthesized various pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activities. The results indicated that some compounds significantly inhibited cancer cell growth while exhibiting low toxicity to normal cells .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression. The studies revealed favorable interactions with c-Met and other kinases .
- Antibacterial Activity : Recent findings also suggest that certain pyrrolopyridine derivatives exhibit antibacterial properties against various pathogens, indicating a broader therapeutic potential beyond oncology .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride?
- Methodological Answer : The synthesis often involves multi-step strategies, including halogenation, Suzuki-Miyaura coupling, and condensation reactions. For example:
- Halogenation : 4-Chloro-1H-pyrrolo[2,3-b]pyridine derivatives can be synthesized using N-iodosuccinimide (NIS) in acetone under mild conditions .
- Cross-Coupling : Pd-catalyzed reactions (e.g., with Pd(PPh₃)₄) enable the introduction of aryl/heteroaryl groups at the 3- or 5-positions via boronic acid coupling partners .
- Salt Formation : The dihydrochloride salt is typically formed by treating the free base with HCl in a solvent like ethanol, followed by crystallization .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : A combination of analytical techniques is recommended:
- X-ray Crystallography : Resolve the crystal structure using SHELX software for precise bond-length/angle validation .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrrolidine NH/CH₂ signals at δ 1.5–3.5 ppm) .
- HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 236.14 + 2Cl⁻ counterions) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl fumes .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize kinase inhibition (e.g., BTK or JAK3)?
- Methodological Answer :
- Scaffold Hopping : Replace pyrrolidine with bioisosteres like piperidine or morpholine to modulate solubility and target affinity .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position to enhance binding to kinase ATP pockets .
- In Vitro Assays : Use BTK/JAK3 enzymatic assays (IC₅₀ determination) and cell-based models (e.g., A549, HeLa) to prioritize lead compounds .
Q. How can researchers address stability challenges in aqueous solutions?
- Methodological Answer :
- pH Optimization : Maintain solutions at pH 3–4 (using HCl/NaOH) to prevent hydrolysis of the pyrrolidine ring .
- Lyophilization : Prepare lyophilized powders stored at -20°C to extend shelf-life beyond 6 months .
- Degradation Studies : Monitor stability via accelerated testing (40°C/75% RH for 4 weeks) with HPLC tracking .
Q. What strategies improve bioavailability in preclinical models?
- Methodological Answer :
- Salt Selection : Compare dihydrochloride with other salts (e.g., mesylate, citrate) for enhanced solubility in PBS or DMSO .
- Prodrug Design : Acetylate the pyrrolidine NH to improve membrane permeability, with enzymatic cleavage in vivo .
- PK/PD Modeling : Use rodent models to correlate plasma concentration (Cₘₐₓ, AUC) with target engagement (e.g., phospho-BTK inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
